[Bis(dodecyloxy)phosphoryl]amine
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Overview
Description
[Bis(dodecyloxy)phosphoryl]amine is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to an amine group and two dodecyloxy groups. This compound is part of a broader class of phosphoramidates, which are known for their stability and diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(dodecyloxy)phosphoryl]amine typically involves the reaction of phosphoryl azide with dodecanol under specific conditions. One common method is the B(C6F5)3-catalyzed preparation under mechanochemical conditions, which allows the reaction to proceed under mild conditions and accelerates the nucleophilic attack on the phosphorus center . Another approach involves the use of chlorophosphines and hydroxyl amines, which undergo a P(III) to P(V) rearrangement .
Industrial Production Methods
Industrial production of this compound often employs large-scale mechanochemical processes due to their efficiency and reduced environmental impact. The use of ball mills and specific catalysts like B(C6F5)3 ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[Bis(dodecyloxy)phosphoryl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used under mild to moderate conditions.
Major Products Formed
Oxidation: Phosphoryl oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoramidates depending on the nucleophile used.
Scientific Research Applications
[Bis(dodecyloxy)phosphoryl]amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Plays a role in the study of enzyme mechanisms and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of [Bis(dodecyloxy)phosphoryl]amine involves its interaction with molecular targets through nucleophilic substitution reactions. The phosphoryl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of stable P-N bonds. This interaction can inhibit enzyme activity by modifying active sites or interfering with substrate binding .
Comparison with Similar Compounds
Similar Compounds
Phosphoramidates: Compounds with similar P-N bonds but different substituents.
Phosphonates: Contain P-C bonds and are used in similar applications.
Phosphinates: Feature P-H bonds and are known for their stability and reactivity
Uniqueness
[Bis(dodecyloxy)phosphoryl]amine is unique due to its specific combination of dodecyloxy groups and a phosphoryl amine structure, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C24H52NO3P |
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Molecular Weight |
433.6 g/mol |
IUPAC Name |
1-[amino(dodecoxy)phosphoryl]oxydodecane |
InChI |
InChI=1S/C24H52NO3P/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H2,25,26) |
InChI Key |
DWSIVZLNCWRJHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(N)OCCCCCCCCCCCC |
Origin of Product |
United States |
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